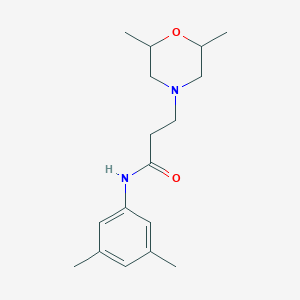
3-(2,6-dimethylmorpholin-4-yl)-N-(3,5-dimethylphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,6-dimethylmorpholin-4-yl)-N-(3,5-dimethylphenyl)propanamide is a synthetic organic compound that belongs to the class of amides It features a morpholine ring substituted with dimethyl groups and a propionamide moiety attached to a dimethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-dimethylmorpholin-4-yl)-N-(3,5-dimethylphenyl)propanamide typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.
Substitution with Dimethyl Groups: The morpholine ring is then substituted with dimethyl groups using methylating agents such as methyl iodide or dimethyl sulfate.
Formation of the Propionamide Moiety: The propionamide group can be introduced by reacting the dimethyl-substituted morpholine with propionyl chloride in the presence of a base such as triethylamine.
Attachment to the Dimethylphenyl Group: Finally, the propionamide intermediate is coupled with 3,5-dimethylphenylamine using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine ring or the phenyl group, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the amide group, converting it to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dimethyl groups or the phenyl ring, using nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, amines, and other nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the morpholine ring or phenyl group.
Reduction: Amines derived from the reduction of the amide group.
Substitution: Substituted derivatives at the dimethyl groups or phenyl ring.
Aplicaciones Científicas De Investigación
3-(2,6-dimethylmorpholin-4-yl)-N-(3,5-dimethylphenyl)propanamide may have various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, coatings, and polymers.
Mecanismo De Acción
The mechanism of action of 3-(2,6-dimethylmorpholin-4-yl)-N-(3,5-dimethylphenyl)propanamide would depend on its specific application:
Molecular Targets: It may interact with specific enzymes, receptors, or proteins in biological systems.
Pathways Involved: The compound could modulate signaling pathways, enzyme activity, or gene expression.
Comparación Con Compuestos Similares
Similar Compounds
3-(Dimethyl-morpholin-4-yl)-N-(3,5-dimethyl-phenyl)-acetamide: Similar structure with an acetamide group instead of a propionamide group.
3-(Dimethyl-morpholin-4-yl)-N-(3,5-dimethyl-phenyl)-butyramide: Similar structure with a butyramide group instead of a propionamide group.
Uniqueness
Structural Features: The presence of the morpholine ring and the specific substitution pattern make it unique.
Reactivity: Its reactivity profile may differ from similar compounds due to the specific functional groups and their positions.
Propiedades
Fórmula molecular |
C17H26N2O2 |
|---|---|
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
3-(2,6-dimethylmorpholin-4-yl)-N-(3,5-dimethylphenyl)propanamide |
InChI |
InChI=1S/C17H26N2O2/c1-12-7-13(2)9-16(8-12)18-17(20)5-6-19-10-14(3)21-15(4)11-19/h7-9,14-15H,5-6,10-11H2,1-4H3,(H,18,20) |
Clave InChI |
ZZYBUZMZIBEEOQ-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(O1)C)CCC(=O)NC2=CC(=CC(=C2)C)C |
SMILES canónico |
CC1CN(CC(O1)C)CCC(=O)NC2=CC(=CC(=C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















